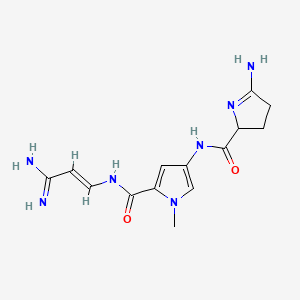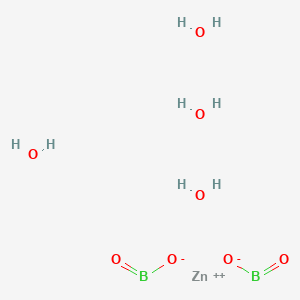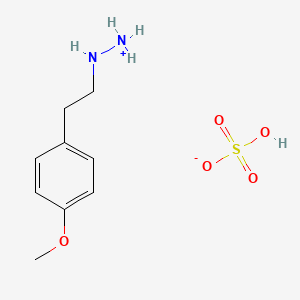
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate is an organic compound with the molecular formula C9H14N2O.H2SO4. It is a derivative of hydrazine, where the hydrazine group is bonded to a p-methoxyphenethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate can be synthesized through the reaction of p-methoxyphenethylamine with hydrazine hydrate in the presence of sulfuric acid. The reaction typically involves the following steps:
- Dissolve p-methoxyphenethylamine in an appropriate solvent, such as ethanol.
- Add hydrazine hydrate to the solution and stir the mixture at room temperature.
- Slowly add sulfuric acid to the reaction mixture while maintaining the temperature.
- Continue stirring the mixture for several hours until the reaction is complete.
- Filter the resulting precipitate and wash it with cold ethanol to obtain the pure product.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield p-methoxyphenylhydrazine derivatives.
- Reduction may produce hydrazine derivatives with varying degrees of substitution.
- Substitution reactions can result in the formation of new functionalized hydrazine compounds.
Aplicaciones Científicas De Investigación
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its role in the development of new drugs and treatments for various diseases.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific enzymes, leading to alterations in metabolic processes. It may also interact with cellular receptors and signaling pathways, affecting cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylhydrazine hydrochloride: A related compound with similar chemical properties and applications.
Hydrazine sulfate: Another hydrazine derivative with distinct uses in chemistry and industry.
Uniqueness
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
2771-13-3 |
|---|---|
Fórmula molecular |
C9H16N2O5S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
hydrogen sulfate;[2-(4-methoxyphenyl)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2O.H2O4S/c1-12-9-4-2-8(3-5-9)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
PDWPLASBYLPUIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


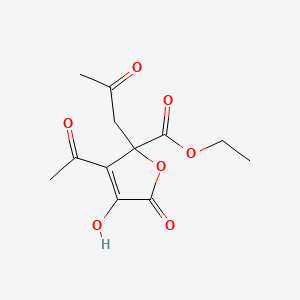
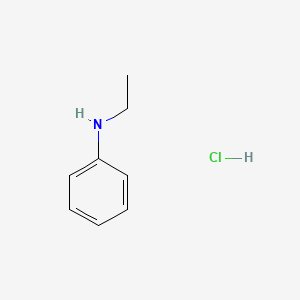
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
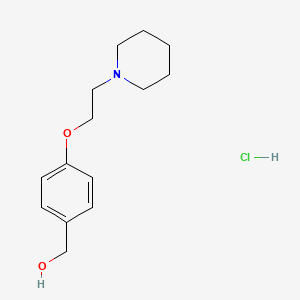
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
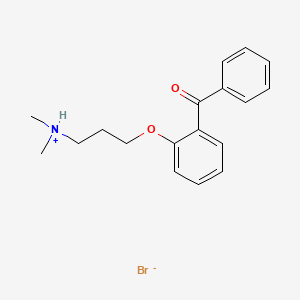
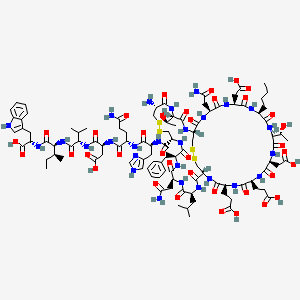
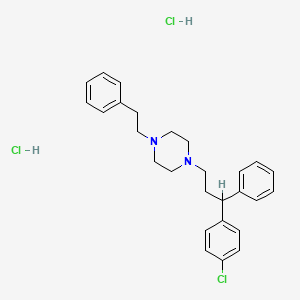

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
